molecular formula C7H8 B565888 methyl(1,2,3,4,5,6-13C6)cyclohexatriene CAS No. 287399-35-3

methyl(1,2,3,4,5,6-13C6)cyclohexatriene

Cat. No. B565888
CAS RN: 287399-35-3
M. Wt: 98.095
InChI Key: YXFVVABEGXRONW-WBJZHHNVSA-N
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Description

Methyl(1,2,3,4,5,6-13C6)cyclohexatriene is a compound with the molecular formula C7H8 . It is a highly reactive molecule that can undergo various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound is represented by the isomeric SMILES: C [13C]1= [13CH] [13CH]= [13CH] [13CH]= [13CH]1 . This indicates that the molecule consists of a cyclohexatriene ring with a methyl group attached, and all six carbon atoms in the ring are carbon-13 isotopes .


Chemical Reactions Analysis

This compound is a highly reactive molecule that can undergo various chemical reactions. It can react with nucleophiles such as amino acids and nucleotides, leading to the formation of covalent adducts.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 98.095 g/mol, an XLogP3 of 2.7, and no hydrogen bond donor or acceptor count . It has a complexity of 42 and an isotope atom count of 6 .

Scientific Research Applications

Epigenetic Modifications and Cancer Therapy

DNA methylation is a critical epigenetic modification influencing gene expression, chromatin structure, and the suppression of transposable elements. Aberrant methylation patterns in cancer can lead to genetic instability and tumor suppressor gene repression. DNA methyltransferase inhibitors, which can restore suppressor gene expression and exhibit antitumor effects, have been explored as a therapeutic strategy. Four such inhibitors have shown promise in clinical trials, particularly against leukemias, though their efficacy in solid tumors remains limited. Continued research aims to integrate these agents into combination therapies for more effective cancer treatment Goffin & Eisenhauer, 2002.

Volatomics in Gastrointestinal Disorders

Volatile organic compounds (VOCs), produced by human metabolism, inflammation, and gut microbiota, serve as potential non-invasive biomarkers for gastrointestinal disorders. Specific VOCs, like 1-methyl-4-propan-2-ylcyclohexa-1,4-diene, have been identified as promising markers for diagnosing irritable bowel syndrome (IBS). The analysis of VOCs through breath and fecal samples offers a novel, patient-friendly approach for distinguishing between IBS, inflammatory bowel disease (IBD), and healthy states. This research underscores the potential of VOCs in personalizing treatment and monitoring disease progression Van Malderen et al., 2020.

Environmental and Health Impacts of Chemical Solvents

The environmental release and subsequent toxicity of industrial solvents, such as crude 4-methylcyclohexanemethanol (MCHM), have been extensively reviewed. Following an accidental spill, studies indicated that MCHM and its metabolites exhibit low to moderate toxicity but could cause skin and eye irritation at high concentrations. This incident highlighted the need for rigorous safety evaluations and emergency response planning to mitigate human exposure risks and environmental damage Paustenbach et al., 2015.

Hydrogen Storage and Energy Solutions

Organic compounds, particularly within the cycloalkanes class, have been investigated for their suitability as hydrogen carriers for energy storage and delivery purposes. Methylcyclohexane is identified as a viable candidate due to its appropriate physical properties, stability, and environmental compatibility. This research supports the exploration of organic liquid phase hydrogen carriers as alternatives to traditional energy storage methods, potentially contributing to the development of more sustainable and efficient energy systems Bourane et al., 2016.

properties

IUPAC Name

methyl(1,2,3,4,5,6-13C6)cyclohexatriene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFVVABEGXRONW-WBJZHHNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745758
Record name Benzene-13C6, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.095 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287399-35-3
Record name Benzene-13C6, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287399-35-3
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